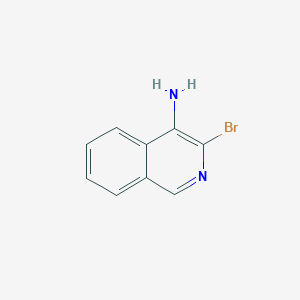

4-Amino-3-bromoisoquinoline

描述

Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis

Isoquinoline scaffolds are privileged structures in medicinal chemistry and advanced organic synthesis. rsc.orgnih.gov These bicyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, are found in a vast array of naturally occurring alkaloids and synthetically developed molecules with significant biological activities. nih.govwikipedia.org The isoquinoline framework serves as a crucial template for drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

The structural rigidity and defined three-dimensional arrangement of the isoquinoline nucleus provide a solid foundation for the design of molecules that can interact with specific biological targets. The ability to introduce a variety of substituents at different positions on the isoquinoline ring allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing its biological activity and pharmacokinetic profile. rsc.orgnih.gov

Historical Context of Isoquinoline Functionalization Research

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.org Early research focused on understanding the fundamental reactivity of the isoquinoline ring system. Over the years, chemists have developed a multitude of methods to functionalize the isoquinoline core, including classic named reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. nih.govresearchgate.net

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the functionalization of isoquinolines. These powerful methods enabled the introduction of a wide range of substituents with high efficiency and selectivity. More recently, research has focused on the direct C-H functionalization of isoquinolines, offering more atom-economical and environmentally friendly synthetic routes. rsc.orgescholarship.org The introduction of halogen atoms, such as in 4-Amino-3-bromoisoquinoline, has been a particularly important strategy, as the halogen can be readily replaced by other functional groups through various coupling reactions. beilstein-journals.org

Current Research Landscape of Halogenated Aminoisoquinolines

Halogenated aminoisoquinolines, such as this compound, are currently at the forefront of synthetic and medicinal chemistry research. The presence of both an amino group and a halogen atom on the isoquinoline scaffold provides two distinct points for chemical modification, making these compounds highly valuable synthetic intermediates. scispace.comclockss.org

Recent research has explored the use of these building blocks in the synthesis of a diverse range of heterocyclic systems. For instance, the amino group can be acylated or alkylated, while the bromo group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the construction of complex molecular architectures with potential applications as pharmaceuticals, agrochemicals, and materials.

A notable reaction of this compound is its ring-opening to form o-cyanobenzyl isocyanide when treated with potassium amide in liquid ammonia (B1221849). scispace.com This transformation highlights the unique reactivity imparted by the specific arrangement of the amino and bromo substituents. Furthermore, the development of efficient synthetic routes to access polysubstituted and polyhalogenated isoquinolines continues to be an active area of investigation. nih.gov The strategic use of halogenation, including bromination, is crucial in these synthetic endeavors. google.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol nih.govpharmaffiliates.com |

| Appearance | Solid cymitquimica.comfluorochem.co.uk |

| Purity | 95.0% cymitquimica.comfluorochem.co.uk |

| CAS Number | 40073-37-8 nih.govpharmaffiliates.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromoisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERRKDMURMTHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348840 | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-37-8 | |

| Record name | 3-Bromo-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoisoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Bromoisoquinoline and Its Derivatives

Direct Synthetic Routes to 4-Amino-3-bromoisoquinoline

Direct synthesis approaches focus on introducing the amino and bromo functionalities onto a pre-existing isoquinoline (B145761) ring system. These methods are often favored for their atom economy and shorter reaction sequences.

Amination of 4-Bromoisoquinoline (B23445)

A common strategy involves the nucleophilic substitution of a bromine atom at the C4 position of the isoquinoline ring with an amino group. This transformation can be achieved through both copper- and palladium-catalyzed methods.

Copper-catalyzed amination, a classical method for forming carbon-nitrogen bonds, has been applied to the synthesis of 4-aminoisoquinoline (B122460) from 4-bromoisoquinoline. These reactions often utilize a copper catalyst, such as copper(I) chloride (CuCl) or copper sulfate (B86663) (CuSO₄), in the presence of an ammonia (B1221849) source.

One approach involves heating 4-bromoisoquinoline with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of copper sulfate in an autoclave. frontiersin.org A modification of this procedure utilizes a Cu/CuCl couple, which has been reported to facilitate the transformation at lower temperatures compared to the traditional autoclave method. frontiersin.org More recent advancements have explored the use of deep eutectic solvents as an environmentally benign reaction medium for the copper-catalyzed amination of heteroaryl halides, including 4-bromoisoquinoline, under mild, ligand-free conditions. frontiersin.org These reactions can proceed at temperatures ranging from 60 to 80°C, affording the desired aminoisoquinoline derivatives in good yields. frontiersin.org

A recently developed copper-based catalytic system employing an anionic N,N'-diarylbenzene-1,2-diamine ligand and a weaker base, sodium trimethylsilanolate (NaOTMS), has shown effectiveness in the amination of base-sensitive aryl bromides. chemistryviews.org This system operates at temperatures between 24 and 70°C in dimethyl sulfoxide (B87167) (DMSO) and provides high to excellent yields of the aminated products. chemistryviews.org

| Catalyst/Reagent | Amine Source | Solvent | Temperature | Yield | Reference |

| CuSO₄ | Concentrated NH₄OH | Water | 150-200°C | - | frontiersin.org |

| Cu/CuCl | aq. NH₄OH | - | Lower Temperature | - | frontiersin.org |

| CuI | N¹,N²-dimethylethane-1,2-diamine | Deep Eutectic Solvent | 60-80°C | 75% | frontiersin.org |

| CuI/Anionic Diamine Ligand | Primary or Secondary Amines | DMSO | 24-70°C | High to Excellent | chemistryviews.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This methodology offers a versatile and highly efficient route to aryl amines from aryl halides under relatively mild conditions. wikipedia.org The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

The direct amination of 4-bromoisoquinoline to 4-aminoisoquinoline can be achieved using ammonia equivalents. The development of specialized ligands has enabled the use of aqueous ammonia or ammonium salts as the nitrogen source, providing a more convenient and cost-effective approach. beehiiv.comacs.org For instance, a catalyst system composed of Pd[P(o-tol)₃]₂ and the alkylbisphosphine CyPF-t-Bu has proven highly active and selective for the coupling of ammonia with a variety of aryl halides, including heteroaryl bromides. acs.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, influencing reaction rates, substrate scope, and selectivity. Sterically hindered biarylphosphine ligands have been instrumental in developing highly active catalysts for these transformations. acs.org

| Palladium Source | Ligand | Amine Source | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ | BINAP | t-Butyl carbamate (B1207046) | Cs₂CO₃ | Toluene | 110°C | - | google.com |

| Pd[P(o-tol)₃]₂ | CyPF-t-Bu | Ammonia (in dioxane) | - | Dioxane | - | High | acs.org |

| Pd(dba)₂ | XPhos | Ammonia | NaOtBu | t-BuOH | 110°C | - | acs.org |

Bromination of 4-Aminoisoquinoline

An alternative direct approach involves the electrophilic bromination of 4-aminoisoquinoline. The amino group at the C4 position is a strong activating group, directing the electrophilic substitution to the adjacent C3 position.

Initial attempts to brominate 4-aminoisoquinoline utilized bromonium acetate (B1210297). However, this method was found to provide poor and non-reproducible yields of this compound, with reported yields around 40%. clockss.org

A more efficient and reliable method for the bromination of 4-aminoisoquinoline employs N-bromosuccinimide (NBS) as the brominating agent. clockss.org Performing the reaction in dimethylformamide (DMF) has been shown to significantly improve the yield to approximately 80%. clockss.org NBS is a convenient and easy-to-handle crystalline solid that serves as a source of electrophilic bromine. manac-inc.co.jp The use of polar solvents like DMF can facilitate the bromination of electron-rich aromatic compounds. clockss.org The structure of the resulting this compound has been confirmed through nuclear Overhauser effect (NOE) experiments. clockss.org

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| Bromonium Acetate | - | - | 40% (not reproducible) | clockss.org |

| N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | - | 80% | clockss.org |

Multi-Step Protocols from Substituted Precursors

Multi-step synthetic sequences offer a powerful alternative for accessing this compound and its derivatives, particularly when specific substitution patterns are required that are not easily accessible through direct functionalization. These routes often begin with more readily available or diversely substituted starting materials.

Another versatile approach involves the construction of the isoquinoline ring itself from acyclic precursors. For example, substituted isoquinolines can be assembled through the condensation of metalated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the introduction of a wide range of substituents at various positions of the isoquinoline core. Subsequent functional group manipulations, such as the introduction of amino and bromo groups, can then be performed on the constructed isoquinoline scaffold. For instance, a 3-amino-4-fluoro-7-iodoisoquinoline has been synthesized via a sequence involving the formation of the isoquinoline ring, followed by iododesilylation and deprotection of a protected amino group. nih.gov

These multi-step strategies, while longer, provide a high degree of flexibility and control over the final structure of the substituted 4-aminoisoquinoline derivatives.

Carbonylation and Subsequent Bromination/Amination

A synthetic strategy for producing derivatives of 4-aminoisoquinoline involves a sequence of carbonylation, bromination, and amination reactions. google.com One documented method begins with 8-bromoisoquinoline (B29762), which undergoes a carbonylation reaction with carbon monoxide in methanol (B129727), catalyzed by palladium acetate, to yield 8-isoquinoline methyl formate (B1220265). google.com This intermediate is then subjected to bromination. google.com

A general procedure for the bromination of isoquinoline hydrochloride involves heating it in nitrobenzene (B124822), followed by the addition of bromine. prepchem.comlookchem.com This method has been shown to produce 4-bromoisoquinoline. prepchem.comlookchem.com Specifically, isoquinoline hydrochloride is dissolved in nitrobenzene at an elevated temperature, and then bromine is added dropwise, leading to the formation of 4-bromoisoquinoline hydrobromide. lookchem.com Neutralization then yields the free base. lookchem.com

Following bromination, the introduction of the amino group at the C4 position can be accomplished. A common method for the amination of 4-bromoisoquinoline involves heating it with concentrated ammonium hydroxide in the presence of a copper catalyst, such as copper sulfate, in an autoclave. prepchem.comnih.gov This reaction directly substitutes the bromine atom with an amino group to furnish 4-aminoisoquinoline. prepchem.com

A patent describes a multi-step synthesis of 4-aminoisoquinoline-8-methyl formate. google.com This process starts with 8-bromoisoquinoline and proceeds through the following key steps:

Carbonylation: 8-bromoisoquinoline reacts with carbon monoxide in methanol with a palladium acetate catalyst to form 8-isoquinoline methyl formate. google.com

Bromination: The resulting 8-isoquinoline methyl formate is treated with N-bromosuccinimide in acetic acid to yield 4-bromo-isoquinoline-8-methyl formate. google.com

Condensation: The 4-bromo intermediate undergoes a palladium-catalyzed condensation reaction with tert-butyl carbamate to produce the protected 4-t-butoxycarbonylaminoisoquinoline-8-methyl formate. google.com

Deprotection: Finally, the removal of the protecting group affords 4-aminoisoquinoline-8-methyl formate. google.com

Indirect and Diversified Synthetic Approaches

Beyond the direct functionalization of a pre-existing isoquinoline ring, a variety of indirect and more diversified strategies are employed to construct the this compound scaffold and its derivatives. These methods often involve the formation of the isoquinoline ring as a key step.

Strategies Involving Ring-Closure Reactions

Ring-closure or cyclization reactions represent a powerful approach to building the bicyclic isoquinoline framework. These strategies typically start with appropriately substituted benzene (B151609) derivatives that are then manipulated to form the second ring.

One explored route towards pyrrolo[3,2-c]isoquinolines, which are structurally related to this compound, involves the cyclization of a malonic derivative of this compound. clockss.orgresearchgate.net However, this particular reaction led to the formation of an oxazolo[3,2-c]isoquinoline instead of the intended pyrrole-fused product. clockss.orgresearchgate.net This outcome highlights the nuanced reactivity and potential for unexpected rearrangements in complex heterocyclic syntheses.

Another relevant cyclization involves the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thioamides. beilstein-journals.org The starting dione (B5365651) is prepared from homophthalic acid and subsequently brominated. beilstein-journals.org Its reaction with thiobenzamide (B147508) or thioacetamide (B46855) in DMF leads to Eschenmoser coupling products in good yields. beilstein-journals.org

A more successful strategy for the synthesis of fused isoquinoline systems, such as pyrrolo[3,2-c]isoquinolines, utilizes a Sonogashira coupling reaction followed by a cyclization step. clockss.orgresearchgate.net This method has proven effective for creating the desired ring system. clockss.orgresearchgate.net The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org

In one application, 4-amino-3-iodoisoquinoline is coupled with trimethylsilylacetylene (B32187) (TMSA) via a Sonogashira reaction. nih.gov This reaction proceeds smoothly at room temperature to give the desired ethynyl (B1212043) derivative in high yield. nih.gov The synthesis of the starting material, 4-amino-3-iodoisoquinoline, is achieved by the amination of 4-bromoisoquinoline followed by iodination. nih.gov The subsequent cyclization of the 4-amino-3-ethynyl derivative is effected by heating with sodium amide in DMF. nih.gov

A modular three-component synthesis of 4-aminoquinolines has also been developed, which involves an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. nih.gov This one-pot procedure offers a versatile route to substituted 4-aminoquinolines from readily available starting materials. nih.gov

The general utility of the Sonogashira reaction is well-established for creating C-C bonds with alkynes. The reaction can be performed under mild conditions, which has led to its widespread use in the synthesis of complex molecules. wikipedia.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 4-amino-3-iodoisoquinoline, Trimethylsilylacetylene | Pd catalyst, Cu catalyst | 4-amino-3-((trimethylsilyl)ethynyl)isoquinoline | 91% | nih.gov |

| o-bromoaniline, isocyanide, alkyne | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | Substituted 4-aminoquinoline (B48711) | Good | nih.gov |

Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the derivatives of this compound. rsc.org These reactions allow for the introduction of a wide range of substituents onto the isoquinoline core.

Palladium catalysts are particularly prominent in the functionalization of isoquinoline systems. eie.gr Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are widely used for forming carbon-carbon and carbon-heteroatom bonds. eie.grethernet.edu.et

The Heck reaction, for instance, has been used to functionalize 4-bromoisoquinoline. uwindsor.ca This reaction involves the palladium-catalyzed addition of the bromoisoquinoline to an olefin. uwindsor.ca Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents, have been employed for the aminoalkylation of 4-bromoisoquinoline. acs.org

Furthermore, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying α-amino acids, which can be conceptually extended to the functionalization of aminoisoquinoline derivatives. rsc.orgnih.gov These reactions can be directed by auxiliary groups to achieve high regio- and stereoselectivity. nih.gov The use of an 8-aminoquinoline (B160924) (AQ) directing group has been shown to be highly effective in palladium-catalyzed C-H functionalization reactions. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Heck Coupling | 4-bromoisoquinoline, Olefin | Palladium acetate | Functionalized isoquinoline | uwindsor.ca |

| Negishi Coupling | 4-bromoisoquinoline, Aminoalkylzinc bromide | Ni(acac)₂, DPE-Phos | Aminoalkylated isoquinoline | acs.org |

| Sonogashira Coupling | 4-amino-3-iodoisoquinoline, Alkyne | Palladium/Copper | Alkynyl-substituted aminoisoquinoline | nih.gov |

Palladium-Catalyzed Reactions

Photochemical and Radical-Mediated Transformations

Photochemical and radical-mediated reactions offer unique pathways for the functionalization of isoquinolines under mild conditions, often accessing reactivity patterns that are complementary to traditional transition-metal-catalyzed methods.

A novel photocatalytic method has been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones. rsc.orgrsc.orgdntb.gov.ua This process utilizes a carbamoyl (B1232498) radical, which is generated from an oxamic acid precursor using an organic photosensitizer like 4CzIPN under visible light irradiation. rsc.orgrsc.org The reaction proceeds via a cascade mechanism involving the addition of the carbamoyl radical to an N-(methacryloyl)benzamide, followed by an aryl cyclization and amidation sequence. rsc.org This protocol is distinguished by its mild reaction conditions, environmental friendliness, and broad substrate scope, providing efficient access to structurally diverse isoquinoline-1,3-dione derivatives bearing an amide moiety. rsc.orgresearchgate.net

Table 3: Components of Photo-Induced Carbamoyl Radical Cascade

| Component | Role | Example |

| Radical Precursor | Source of the carbamoyl radical. | Oxamic acids. rsc.orgrsc.org |

| Substrate | Undergoes radical addition and cyclization. | N-(methacryloyl)benzamide. rsc.org |

| Photosensitizer | Absorbs light and initiates the radical formation. | 4CzIPN. rsc.org |

| Product | Final functionalized heterocyclic compound. | Amide-functionalized isoquinoline-1,3-diones. rsc.orgdntb.gov.ua |

Visible light photochemistry enables the direct C-H hydroxyalkylation of isoquinolines through a radical-mediated pathway. nih.govresearchgate.net This method exploits the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. researchgate.netunibo.it A key advantage of this approach is that it avoids the need for external oxidants, departing from the classical oxidative Minisci-type reaction pattern. nih.gov Mechanistic studies suggest that a radical-mediated spin-center shift is a crucial step in the process. nih.govresearchgate.net The reaction demonstrates high functional group tolerance and operates under mild conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 4 Amino 3 Bromoisoquinoline

Nucleophilic Substitution Reactions

The interaction of 4-Amino-3-bromoisoquinoline with nucleophiles is a focal point of its chemical behavior, leading to diverse and sometimes unexpected products.

Reactions with Potassium Amide in Liquid Ammonia (B1221849)

When this compound is treated with potassium amide (KNH₂) in liquid ammonia, a powerful nucleophilic system, it demonstrates a propensity for complex transformations rather than simple substitution. scispace.comresearchgate.netresearchgate.net

The SN(ANRORC) mechanism, an acronym for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a significant pathway in the reactions of various halo-heterocyclic compounds with potassium amide. wiley.comcapes.gov.brcolab.ws In the context of isoquinoline (B145761) derivatives, for instance, the amination of 3-bromoisoquinoline (B184082) proceeds significantly via the SN(ANRORC) mechanism. wiley.com This involves the initial addition of the amide ion to the heterocyclic ring, followed by a series of ring-opening and subsequent ring-closure steps to yield the final amino-substituted product. wiley.com While the ANRORC mechanism is well-documented for other isoquinolines, the specific pathways for this compound leading to substitution products via this mechanism are less prominent due to competing reactions. researchgate.netresearchgate.net

In addition to the ANRORC mechanism, nucleophilic substitution on isoquinoline systems can also occur through an abnormal Addition-Elimination (AE) mechanism. researchgate.net This pathway is distinct from the conventional AE mechanism as the nucleophile adds to a position other than the one bearing the leaving group. For instance, in the reactions of 4-X-isoquinolines (where X is a halogen) with potassium amide, the formation of 1-aminoisoquinoline (B73089) is attributed to an abnormal AE mechanism. researchgate.net This involves the formation of a tetrahedral complex at position 1, a phenomenon supported by PMR measurements on related compounds. researchgate.net However, for this compound, these substitution pathways are often overshadowed by more dramatic molecular rearrangements.

Ring Opening Transformations

A dominant and well-documented reaction pathway for this compound in the presence of potassium amide in liquid ammonia is ring opening. scispace.comresearchgate.netresearchgate.net This transformation highlights the inherent strain and reactivity of the substituted isoquinoline ring system under these conditions.

Research has conclusively shown that the reaction of this compound with potassium amide in liquid ammonia leads to the formation of o-cyanobenzyl isocyanide. scispace.comresearchgate.netresearchgate.net This product arises from the cleavage of the heterocyclic ring. This ring-opening reaction is a characteristic transformation for this specific isomer, distinguishing it from other aminobromoisoquinolines. scispace.comresearchgate.net

| Reactant | Reagent | Product | Reaction Type |

| This compound | Potassium Amide in Liquid Ammonia | o-Cyanobenzyl Isocyanide | Ring Opening |

Ring Contraction Phenomena

While ring opening is a major pathway for this compound, the broader family of aminobromoisoquinolines also exhibits ring contraction reactions. For example, its isomer, 3-amino-4-bromoisoquinoline, undergoes ring contraction to form 1-cyanoisoindole under the same reaction conditions. scispace.comresearchgate.net This underscores how the relative positions of the amino and bromo substituents on the isoquinoline ring dictate the ultimate reaction outcome, leading to either ring opening or ring contraction.

| Isomer | Reaction Outcome | Product |

| This compound | Ring Opening | o-Cyanobenzyl Isocyanide |

| 3-Amino-4-bromoisoquinoline | Ring Contraction | 1-Cyanoisoindole |

Palladium-Catalyzed Cross-Coupling Reactivity

The bromine atom at the C-3 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as [PdCl₂(PPh₃)₂] or [Pd(PPh₃)₄], and requires a copper(I) salt (e.g., CuI) as a co-catalyst in the presence of an amine base. organic-chemistry.orgscielo.org.za While specific examples detailing the Sonogashira coupling of this compound were not found in the reviewed literature, its bromo-heteroaromatic structure makes it a viable candidate for this transformation to produce 3-alkynyl-4-aminoisoquinolines. The general conditions for Sonogashira reactions have been refined to be effective under mild, and even aqueous, conditions. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination has become an indispensable method for the construction of C-N bonds, enabling the coupling of amines with aryl halides. researchgate.net This palladium-catalyzed reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. researchgate.netliverpool.ac.uk The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (like BINAP or BrettPhos), and a base such as cesium carbonate (Cs₂CO₃). acs.orgorganic-synthesis.com Although large-scale Buchwald-Hartwig aminations have been successfully applied to other bromoisoquinoline derivatives, such as 6-bromoisoquinoline-1-carbonitrile (B1380134) acs.orgorganic-synthesis.com, specific studies on this compound are not extensively documented. However, the presence of the bromo group suggests its potential as a substrate for C-N bond formation via this pathway.

| Coupling Reaction | Bond Formed | Key Components | Potential Product from this compound |

| Sonogashira Coupling | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base, Terminal alkyne | 3-Alkynyl-4-aminoisoquinoline |

| Buchwald-Hartwig Amination | C(sp²)-N | Pd catalyst, Phosphine ligand, Base, Amine | N-Substituted-4-aminoisoquinolin-3-amine |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. pressbooks.pub The reactivity of the isoquinoline ring system is complex. The pyridine (B92270) ring is generally electron-deficient and less susceptible to electrophilic attack than the benzene (B151609) ring. In this compound, the reactivity is further modulated by the substituents.

Activating Group: The amino (-NH₂) group at the C-4 position is a powerful activating group due to its ability to donate electron density to the ring system via resonance. It directs incoming electrophiles to the ortho and para positions.

Deactivating Group: The bromo (-Br) group at the C-3 position is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director. masterorganicchemistry.com

Given these factors, electrophilic attack is most likely to occur on the electron-rich benzenoid ring rather than the pyridinoid ring. The strong activating effect of the C-4 amino group will direct incoming electrophiles preferentially to the C-5 and C-7 positions, which are ortho and para to it, respectively. The formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is a key step in the mechanism. pressbooks.pubminia.edu.eg

Other Key Reaction Pathways

The Eschenmoser coupling reaction is a method for carbon-sulfur bond cleavage that facilitates the formation of new carbon-carbon bonds. While there are no direct reports of this compound undergoing this reaction, a novel synthetic strategy utilizing Eschenmoser coupling has been developed for the structurally related 4-bromoisoquinoline-1,3(2H,4H)-diones. thieme-connect.comrawdatalibrary.net In this application, the reaction with various thioamides proceeds under mild conditions to yield (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones in good yields. thieme-connect.combeilstein-journals.org The success of this reaction depends on a delicate balance of acidity in the intermediary α-thioiminium salts. beilstein-journals.orgresearchgate.net

Lithiation Studies

Lithiation of isoquinoline derivatives is a powerful method for the introduction of various substituents onto the heterocyclic ring. However, studies on the direct lithiation of this compound have revealed challenges related to the compound's reactivity, necessitating protective group strategies to achieve the desired substitution.

Initial attempts at direct halogen-metal exchange on this compound have proven unsuccessful. The reaction of this compound with a four-fold excess of n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF), followed by quenching with deuterated ethanol (B145695) (EtOD), did not yield the expected 4-amino-3-deuterioisoquinoline. Instead, the reaction product was identified as 4-aminoisoquinoline (B122460). clockss.org This outcome suggests the occurrence of a prototropic process, either intramolecularly or intermolecularly, which prevents the formation of the desired lithiated species at the C-3 position. clockss.org

To circumvent this issue, researchers have employed a protection strategy for the amino group. The 4-amino group was converted to a 4-tert-butyloxycarbonylamino group, forming the derivative 4-tert-butyloxycarbonylamino-3-bromoisoquinoline. This protected substrate was then subjected to a sequential lithiation and alkylation procedure. clockss.org

The process involved an initial deprotonation of the N-H bond of the carbamate (B1207046) using a poor halogen-metal exchange reagent like methyllithium (B1224462) (MeLi). Subsequent treatment with n-BuLi at low temperatures (-55 °C) successfully induced a halogen-metal exchange at the C-3 position. Quenching this lithiated intermediate with an electrophile, such as methyl iodide, resulted in the formation of the desired 3-substituted product, 4-tert-butyloxycarbonylamino-3-methylisoquinoline, in a moderate yield. clockss.org It was noted that using n-BuLi as the primary base in ether led to undesired addition reactions on the isoquinoline ring. clockss.org Other bases, including lithium diisopropylamide (LDA), LDA in the presence of hexamethylphosphoramide (B148902) (HMPA), and phenyllithium (B1222949) (PhLi), were found to be ineffective in generating the required carbanion for subsequent reactions. clockss.org

The successful lithiation and substitution of the N-protected this compound highlights the importance of the amino group's reactivity and the need for appropriate protective measures to control the reaction pathway.

Table 1: Lithiation and Substitution of this compound Derivatives clockss.org

| Starting Material | Reagents | Electrophile | Product | Yield (%) |

| This compound | 1) 4 eq n-BuLi, THF | EtOD | 4-Aminoisoquinoline | - |

| 4-tert-Butyloxycarbonylamino-3-bromoisoquinoline | 1) 1.2 eq MeLi, ether; 2) 1.1 eq n-BuLi | Methyl iodide | 4-tert-Butyloxycarbonylamino-3-methylisoquinoline | 45 |

Derivatization Strategies and Synthetic Applications

Derivatization for Enhanced Synthetic Utility

The synthetic potential of 4-amino-3-bromoisoquinoline is primarily realized through targeted derivatization of its amino and bromo functionalities. These modifications are not merely additions but are strategic steps to create advanced intermediates tailored for subsequent, often complex, chemical transformations. Protecting or altering the amino group can prevent unwanted side reactions and can also influence the electronic properties of the isoquinoline (B145761) ring, thereby directing the course of further reactions. Similarly, the bromine atom acts as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. These initial derivatizations are crucial for unlocking the full synthetic capability of the this compound core, paving the way for the construction of elaborate molecular frameworks.

The primary amino group at the C-4 position of the isoquinoline ring is a key site for derivatization, allowing for the introduction of a variety of substituents that can protect the amine, alter its electronic influence, or act as a handle for subsequent cyclization reactions. Common functionalization strategies include acylation and sulfonylation.

For instance, the amino group can be acylated to form amide derivatives. A notable example involves the reaction with malonic acid derivatives. This transformation converts the nucleophilic amino group into a more complex amide structure, which can then serve as a precursor for building fused ring systems. researchgate.net In one documented pathway, a malonic derivative of this compound was created as an intermediate for a ring closure reaction. researchgate.net

Another significant functionalization is sulfonylation, where the amino group reacts to form a sulfonamide. This has been used in the synthesis of precursors for pyrrolo[3,2-c]isoquinolines, where an N-sulfonated derivative was prepared to facilitate subsequent lithiation and cyclization steps. researchgate.net These examples underscore how functionalization of the amino group is a critical step for preparing the molecule for more advanced synthetic transformations.

| Reaction Type | Reagent Class | Resulting Functional Group | Application Example | Reference |

|---|---|---|---|---|

| Acylation | Malonic acid derivative | Malonyl amide | Intermediate for Oxazolo[3,2-c]isoquinoline synthesis | researchgate.net |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Intermediate for Pyrrolo[3,2-c]isoquinoline synthesis | researchgate.net |

The bromine atom at the C-3 position is a highly valuable synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This allows for the introduction of a wide range of substituents, significantly increasing the molecular diversity accessible from this starting material.

One of the most effective and well-documented modifications is the Sonogashira coupling reaction. researchgate.net This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govcommonorganicchemistry.com Specifically, this compound has been successfully subjected to Sonogashira coupling with an alkyne, such as ethynyltrimethylsilane. This reaction introduces an alkynyl group at the C-3 position, which is a critical step in the subsequent synthesis of fused heterocyclic systems like pyrrolo[3,2-c]isoquinolines. researchgate.net

While direct examples on this compound are not extensively documented for other cross-coupling reactions, the general reactivity of aryl bromides suggests significant potential for other transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a powerful tool for forming aryl-aryl bonds. organic-chemistry.org Similarly, the Heck reaction allows for the coupling of aryl halides with alkenes. nobelprize.orgthieme.de The presence of the bromine atom on the isoquinoline ring makes it a suitable candidate for these widely used synthetic methods, offering pathways to a vast array of 3-substituted isoquinoline derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Documented on this compound? | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Yes | researchgate.net |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Potential Application | organic-chemistry.org |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Potential Application | nobelprize.orgthieme.de |

A primary application of derivatized this compound is in the synthesis of polycyclic heteroaromatic compounds, where the isoquinoline core is fused with another heterocyclic ring. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential biological activities. The strategic placement of the amino and bromo groups facilitates intramolecular cyclization reactions to form these complex scaffolds.

The synthesis of the pyrrolo[3,2-c]isoquinoline ring system from this compound has been successfully achieved through a multi-step sequence that leverages the reactivity of both the amino and bromo positions. researchgate.net The key strategy involves an initial Sonogashira coupling reaction to install an alkyne at the C-3 position. Following this carbon-carbon bond formation, the terminal trimethylsilyl (B98337) (TMS) protecting group on the alkyne is cleaved. The final and crucial step is a ring closure reaction under basic conditions, where the C-4 amino group attacks the C-3 alkynyl substituent, leading to the formation of the fused five-membered pyrrole (B145914) ring. researchgate.net This tandem Sonogashira coupling/ring closure sequence provides a direct and effective route to this specific tricyclic heteroaromatic system. researchgate.net

The construction of oxazolo[3,2-c]isoquinolines from this compound has been reported as the result of an unexpected cyclization pathway. researchgate.net In an attempt to synthesize a pyrrolo[3,2-c]isoquinoline derivative, a malonic derivative of this compound was prepared as an intermediate. researchgate.net However, when this intermediate was subjected to ring closure conditions, the reaction did not proceed as planned. Instead of the expected pyrrole ring formation, an intramolecular cyclization occurred involving one of the carbonyl groups of the malonic acid moiety and the nitrogen of the isoquinoline ring (after displacement of the amino group functionality), leading to the formation of the oxazolo[3,2-c]isoquinoline scaffold. researchgate.net This serendipitous discovery highlights the complex reactivity of derivatized this compound and provides a unique synthetic route to this particular fused oxazole (B20620) system.

The isoquinoline framework can also be fused to a triazine ring system through cycloaddition reactions. A method for constructing bromine-containing isoquinoline-fused triazines has been developed via a halogen and base-mediated [3+3]-cycloaddition. This one-pot, transition-metal-free process involves the reaction between in situ generated azaoxyallyl cations and C,N-cyclic azomethine imines formed from isoquinoline derivatives. This synthetic strategy demonstrates broad substrate scope and excellent functional group tolerance, affording biologically relevant isoquinoline-fused triazines.

| Compound Name | Chemical Family |

|---|---|

| This compound | Isoquinoline Derivative |

| Pyrrolo[3,2-c]isoquinoline | Fused Heterocycle |

| Oxazolo[3,2-c]isoquinoline | Fused Heterocycle |

| Isoquinoline-Fused Triazine | Fused Heterocycle |

| Ethynyltrimethylsilane | Organosilane / Alkyne |

Synthetic Applications of this compound as a Precursor in Complex Molecule Synthesis Remain Undocumented in Publicly Available Literature

Extensive searches of scientific databases and chemical literature have yielded no specific examples of this compound being utilized as a direct precursor or intermediate in the synthesis of tryptophan analogues, as a versatile scaffold for other nitrogen-containing heterocycles, or in the synthesis of alkaloids. Despite its structural features—a reactive bromine atom and an amino group on the isoquinoline core—which suggest potential for a variety of chemical transformations, its application in these specific, complex synthetic strategies is not documented in the available research.

The isoquinoline scaffold itself is a critical component of many natural products and pharmacologically active molecules, particularly alkaloids. Numerous synthetic routes have been developed to access the core isoquinoline structure and its derivatives. Similarly, the synthesis of tryptophan analogues is a field of significant interest due to their importance in biological systems and drug discovery. However, the role of this compound as a starting material in these areas appears to be either unexplored or unpublished.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the potential derivatization strategies and synthetic applications of this particular compound. Without citable research findings, a detailed, scientifically accurate article on its role in the synthesis of tryptophan analogues, its use as a scaffold for other heterocycles, or as an intermediate for alkaloids cannot be provided at this time.

In-depth Computational and Spectroscopic Analyses of this compound Remain Largely Unexplored in Scientific Literature

Therefore, it is not possible to provide a detailed, data-driven article on this specific compound that adheres to the requested scientific outline, which includes:

Density Functional Theory (DFT) Calculations: Including optimized molecular structure, Molecular Electrostatic Potential (MEP), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis.

Time-Dependent Density Functional Theory (TD-DFT) Studies.

While computational methods are frequently used to predict the properties of novel or under-studied molecules, the results of such analyses for this compound have not been published. For context, similar studies on related isoquinoline derivatives have utilized these computational tools to understand structure-property relationships, reactivity, and potential applications in fields like materials science and medicinal chemistry. nih.govresearchgate.netresearchgate.net However, without specific data, any discussion on this compound would be speculative and not based on established scientific findings.

Future research initiatives may undertake these computational and spectroscopic investigations to elucidate the unique characteristics imparted by the amino and bromo substituents on the isoquinoline core. Such studies would provide valuable, concrete data to populate the detailed analytical framework requested. Until such research is published, a scientifically accurate article on this specific topic cannot be compiled.

Computational and Spectroscopic Investigations in Research

Spectroscopic Characterization in Research Contexts

The elucidation of the precise molecular structure and vibrational properties of novel or synthesized compounds is a cornerstone of chemical research. For 4-Amino-3-bromoisoquinoline, a substituted heterocyclic compound, a combination of computational modeling and diverse spectroscopic techniques is employed to provide a comprehensive characterization. While detailed spectroscopic studies specifically focused on this compound are not extensively available in public literature, the methodologies for its characterization are well-established. This article outlines the application of these standard analytical techniques, using data from closely related isoquinoline (B145761) analogs to illustrate the expected findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of each proton and carbon atom, confirming the substitution pattern on the isoquinoline core.

To accurately assign experimental NMR signals and to understand the electronic structure, theoretical calculations of NMR chemical shifts are frequently performed. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach that provides reliable predictions of isotropic shielding constants. rsc.orgyoutube.com These calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the formula: δ_calc = σ_ref - σ_iso, where σ_ref is the calculated shielding of TMS and σ_iso is the calculated isotropic shielding for the nucleus of interest. youtube.com

Density Functional Theory (DFT) at the B3LYP level, combined with a suitable basis set (e.g., 6-311++G(d,p)), is commonly employed for these calculations. mdpi.com The correlation between theoretical and experimental chemical shifts is often linear and allows for unambiguous assignment of complex spectra.

For this compound, the electron-donating amino group at the C4 position and the electron-withdrawing bromine atom at the C3 position would significantly influence the chemical shifts of the protons and carbons in both the pyridine (B92270) and benzene (B151609) rings compared to the parent isoquinoline molecule.

To illustrate the application of this method, the following table presents experimental and calculated ¹³C NMR chemical shifts for the related compound 4-bromoisoquinoline (B23445). A similar approach would be applied to this compound to assign its spectrum.

Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for 4-Bromoisoquinoline

| Carbon Atom | Experimental Shift (ppm) |

|---|---|

| C1 | 152.0 |

| C3 | 143.2 |

| C4 | 123.6 |

| C4a | 134.7 |

| C5 | 129.5 |

| C6 | 128.0 |

| C7 | 127.4 |

| C8 | 129.0 |

| C8a | 127.8 |

Note: This data is for 4-bromoisoquinoline and serves as an example of the type of data generated. chemicalbook.com

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and provide a molecular fingerprint. spectroscopyonline.comresearchgate.net These two methods are complementary; molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com For this compound, FT-IR would be particularly sensitive to the N-H stretching and bending vibrations of the amino group, while FT-Raman would be effective for analyzing the aromatic C-C bond vibrations of the isoquinoline skeleton. tubitak.gov.trirphouse.com

While experimental spectra reveal the presence of vibrational bands, assigning these bands to specific molecular motions can be complex, as many are the result of coupled vibrations. Potential Energy Distribution (PED) analysis, derived from quantum chemical calculations (typically using DFT), provides a detailed assignment of each vibrational mode. researchgate.netresearchgate.net PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net

A comprehensive vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies and comparing them with the experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values. The table below illustrates a PED analysis for the related molecule 1-aminoisoquinoline (B73089), demonstrating how vibrational modes are assigned.

Table 2: Selected Vibrational Assignments for 1-Aminoisoquinoline based on PED Analysis

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| 3510 | 3508 (IR) | ν_as(NH₂) (100) |

| 3422 | 3420 (IR) | ν_s(NH₂) (100) |

| 3065 | 3060 (Raman) | ν(CH) (98) |

| 1635 | 1633 (IR) | δ(NH₂) (85) |

| 1580 | 1579 (Raman) | ν(C=C) (45), ν(C=N) (30) |

| 1365 | 1368 (IR) | ν(C-N) (55) |

Note: Data is for 1-aminoisoquinoline and is illustrative. ν_as: asymmetric stretch, ν_s: symmetric stretch, ν: stretching, δ: bending. researchgate.net A similar analysis for this compound would also include assignments for C-Br vibrations, typically expected at lower frequencies.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. mabion.euijprajournal.com The spectrum provides information about the conjugated π-electron system of the molecule. The parent isoquinoline molecule exhibits characteristic absorption bands arising from π→π* transitions.

The introduction of substituents alters the absorption profile. The amino group (-NH₂) is a strong auxochrome and typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). researchgate.net The bromine atom can also influence the spectrum. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often performed to predict the electronic absorption spectra and aid in the interpretation of experimental results. nih.gov

Research on other substituted isoquinolines has shown distinct absorption maxima. For instance, studies on 5-substituted isoquinolines in benzene revealed multiple absorption bands. researchgate.net A similar study on this compound would help characterize its electronic properties and HOMO-LUMO energy gap.

Table 3: Experimental UV-Visible Absorption Maxima (λ_max) for Related Isoquinolines in Benzene

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| 5-Bromoisoquinoline | 326 | 312 | 275 |

| 5-Aminoisoquinoline | 345 | 315 | 288 |

Note: This data is for illustrative purposes to show the effect of amino and bromo substituents on the UV-Vis spectrum. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. For this compound (C₉H₇BrN₂), the molecular ion peak [M]⁺ would be a key identifier. A distinctive feature in its mass spectrum would be the isotopic pattern for the molecular ion, caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₉H₇BrN₂.

Table 4: Calculated Exact Masses for the Molecular Ion of this compound

| Isotopic Composition | Calculated Exact Mass (m/z) |

|---|---|

| C₉H₇⁷⁹BrN₂ | 221.9847 |

| C₉H₇⁸¹BrN₂ | 223.9827 |

Note: These are theoretical values calculated based on the elemental formula.

Advanced Applications and Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of functionalized isoquinolines remains an area of intense interest for organic and medicinal chemists. nih.gov While direct, high-yield synthetic routes specifically for 4-amino-3-bromoisoquinoline are not extensively detailed in readily available literature, methodologies for related structures provide a clear blueprint for its potential synthesis and the development of novel derivatives.

A common strategy involves the modification of a pre-existing isoquinoline (B145761) core. For instance, the synthesis of 4-aminoisoquinoline (B122460) can be achieved from 4-bromoisoquinoline (B23445) via a reaction with ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst. prepchem.com Subsequent selective bromination at the C-3 position would yield the target compound. Another approach involves the synthesis of 4-amino-3-iodoisoquinoline, which is accomplished through the amination of 4-bromoisoquinoline, followed by iodination. This suggests a similar pathway could be employed for bromination.

More complex, multi-step synthetic sequences have been developed for highly substituted 4-aminoisoquinolines, which could be adapted. A patented method for the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) highlights a modular approach starting from 8-bromoisoquinoline (B29762). google.com This pathway involves palladium-catalyzed carbonylation, bromination at the C-4 position, a condensation reaction with t-butyl carbamate (B1207046) to introduce the amino precursor, and a final deprotection step. google.com Such multi-step procedures offer the flexibility to introduce a variety of substituents onto the isoquinoline framework.

A potential synthetic pathway based on these established methodologies is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | 4-Bromoisoquinoline | Introduction of a halogen at the C-4 position. prepchem.com |

| 2 | 4-Bromoisoquinoline | Conc. NH₄OH, CuSO₄, heat | 4-Aminoisoquinoline | Nucleophilic substitution to install the amino group. prepchem.com |

| 3 | 4-Aminoisoquinoline | N-Bromosuccinimide (NBS) | This compound | Selective bromination at the C-3 position, activated by the C-4 amino group. |

Exploration of Biological and Pharmaceutical Potential

The isoquinoline framework is a key component in numerous clinically used drugs for a wide range of diseases, including cancer, infections, and neurological disorders. nih.gov Derivatives of this compound are therefore of significant interest for pharmaceutical research. The amino group at C-4 and the bromo group at C-3 serve as critical handles for creating libraries of new chemical entities with diverse biological activities.

Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological effects:

Anticancer Activity: Fused pyrrolo[2,1-a]isoquinolines are known for their potent cytotoxic activity against various cancer cell lines. rsc.org The 4-aminoquinoline (B48711) scaffold is also considered a promising base for the development of new anticancer agents.

Anti-inflammatory and Analgesic Activity: Research on 3-bromo isoquinoline derivatives has shown that these compounds can possess noteworthy analgesic and anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2. researchgate.net

Enzyme Inhibition: The isoquinoline ring can effectively occupy the ATP-binding pocket of kinases, making it a valuable template for designing kinase inhibitors for conditions like rheumatoid arthritis. researchoutreach.org A series of 4-aminoquinoline-3-carboxamide derivatives were discovered as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for autoimmune diseases. nih.gov

Antimicrobial and Antimalarial Activity: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. mdpi.com The broader class of isoquinoline derivatives has been investigated for antibacterial, antifungal, and antiviral properties. researchgate.netsemanticscholar.org

The table below summarizes the biological potential of related isoquinoline and aminoquinoline structures, highlighting the promise for derivatives of this compound.

| Compound Class | Biological Target/Activity | Example/Finding |

| Pyrrolo[2,1-a]isoquinolines | Cytotoxicity (Anticancer) | Lamellarin alkaloids show cytotoxicity in a wide range of cancer cell lines. rsc.org |

| 3-Bromo Isoquinoline Derivatives | Analgesic & Anti-inflammatory | N-arylated derivatives prepared via Suzuki coupling show significant analgesic and anti-inflammatory effects. researchgate.net |

| 4-Aminoquinoline-3-carboxamides | BTK Inhibition (Autoimmune) | Compound 25 showed potent inhibition of BTK (IC₅₀ = 5.3 nM) and efficacy in a rodent arthritis model. nih.gov |

| 4-Aminoquinoline Hybrids | Anticancer (Lung Cancer) | A 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine derivative showed activity against the A549 lung cancer cell line (IC₅₀ = 29.4 μM). |

Future research should focus on synthesizing derivatives of this compound and screening them against a wide range of biological targets, including kinases, proteases, and microbial enzymes, to unlock their full therapeutic potential.

Advanced Catalysis with this compound Derivatives

The 3-bromo substituent on the 4-aminoisoquinoline core is a key feature for advanced applications in catalysis, particularly in metal-catalyzed cross-coupling reactions. This position is primed for reactions that form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecules. While the compound itself is not typically a catalyst, it is an excellent substrate for creating derivatives that could act as ligands or possess novel material properties.

Palladium-catalyzed reactions are especially prominent for the functionalization of halogenated isoquinolines. The bromo group at C-3 can readily participate in a variety of powerful transformations:

Suzuki Coupling: This reaction couples the bromoisoquinoline with a boronic acid to form a new C-C bond, enabling the introduction of various aryl or vinyl substituents. researchgate.net

Sonogashira Coupling: This reaction joins the bromoisoquinoline with a terminal alkyne, creating a C-C triple bond. This method has been used on the related 4-amino-3-iodoisoquinoline to synthesize ethynyl (B1212043) derivatives that can be cyclized into more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction can form new C-N bonds, allowing for the synthesis of more complex amine derivatives.

Heck Coupling: This reaction introduces alkene substituents at the site of the bromine atom.

The versatility of this compound as a building block in catalytic reactions is summarized below.

| Catalytic Reaction | Catalyst System (Typical) | Bond Formed | Potential Application of Product |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | C(sp²)-C(sp²) | Synthesis of biaryl compounds for pharmaceutical or material science applications. researchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst (e.g., CuI) | C(sp²)-C(sp) | Creation of conjugated systems for electronics or as precursors for further cyclization. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C(sp²)-N | Development of novel amines and N-heterocycles for drug discovery. |

| Heck Coupling | Pd catalyst, Base | C(sp²)-C(sp²) (alkene) | Synthesis of stilbene-like structures and other unsaturated derivatives. |

Future research could explore the synthesis of chiral ligands based on the 4-aminoisoquinoline scaffold, where the amino group or a substituent derived from the bromo position coordinates to a metal center. Such ligands could find applications in asymmetric catalysis.

Bioisosterism and Structural Scaffolding within Isoquinoline Frameworks

In medicinal chemistry, bioisosterism is a strategy used to design new compounds by replacing one atom or group of atoms with another that has similar physical or chemical properties, with the goal of modulating the compound's biological activity, potency, or pharmacokinetic properties. u-tokyo.ac.jp The isoquinoline ring is an excellent structural scaffold for applying this principle. nih.govrsc.org

This compound offers multiple points for bioisosteric modification:

The Bromine Atom: As a classical bioisostere, the bromine atom can be replaced by other halogens (Cl, F), a trifluoromethyl group (CF₃), a cyano group (CN), or a methyl group (CH₃). These modifications can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

The Isoquinoline Core: The entire isoquinoline ring system can be considered a bioisostere of other bicyclic aromatic systems like quinoline, naphthalene, or indole. Exploring these alternative scaffolds while maintaining key pharmacophoric features is a common strategy in drug discovery.

The isoquinoline framework itself is a "privileged scaffold" because it can bind to multiple, diverse biological targets by presenting substituents in a defined three-dimensional space. nih.gov The rigidity of the fused ring system reduces the entropic penalty upon binding to a receptor, while the nitrogen atom acts as a hydrogen bond acceptor and adds a polar element. By using this compound as a starting point, chemists can systematically explore the chemical space around this scaffold to optimize interactions with a specific biological target, leading to more potent and selective drugs. nih.govrsc.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-bromoisoquinoline, and how do reaction conditions influence yield?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related brominated isoquinolines. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base have been employed for analogous quinoline derivatives, achieving yields of 60–75% after column chromatography purification . Temperature control (80–100°C) and inert atmospheres are critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR confirms the aromatic proton environment and substitution patterns. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the amine). Mass spectrometry validates molecular weight (MW: 239.07 g/mol) and bromine isotope patterns. Structural elucidation should also reference the InChI code provided (InChI=1/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2) .

Q. What safety precautions are required when handling this compound?

- While explicit toxicity data is limited, brominated aromatic amines generally require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation of dust and contact with skin. Store in cool (<25°C), dry conditions, as thermal decomposition may release toxic HBr gas .

Advanced Research Questions

Q. How does the position of bromine and amino groups influence the compound’s reactivity in cross-coupling reactions?

- The bromine at C3 is sterically accessible for Suzuki-Miyaura couplings, while the electron-donating amino group at C4 enhances nucleophilic aromatic substitution (SNAr) at C1. Comparative studies with 5-bromoisoquinoline (mp 83–87°C) show lower reactivity due to steric hindrance, suggesting regioselectivity is critical for functionalization .

Q. What strategies mitigate solubility challenges during purification of this compound?

- The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMF or dichloromethane for reaction mixtures. Post-synthesis, gradient column chromatography (silica gel, hexane/EtOAc) effectively separates the product from byproducts. Recrystallization in ethanol (mp 223–225°C observed in related aminoquinolines) improves purity .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Density functional theory (DFT) calculations model protonation states of the amino group (pKa ~4–5) and bromine’s electron-withdrawing effects. Experimental validation via UV-Vis spectroscopy in buffered solutions (pH 2–10) can assess degradation kinetics, particularly hydrolysis of the C-Br bond .

Q. What are the limitations of current catalytic systems in modifying this compound?

- Pd-based catalysts often fail in C-H activation due to the compound’s rigid aromatic system. Alternative approaches, such as photoredox catalysis or directing-group-assisted functionalization, may improve site selectivity. For example, phosphonylation with triethyl phosphite (as in 2-amino-3-bromopyridines) could introduce phosphorus-containing moieties .

Methodological Considerations

- Contradictions in Data : While the CAS RN 40073-37-8 is specific to this compound, other brominated isoquinolines (e.g., 4-bromo, 5-bromo) have distinct melting points and reactivities . Researchers must verify substituent positions when comparing data.

- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity batches (>98%) required in pharmacological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。